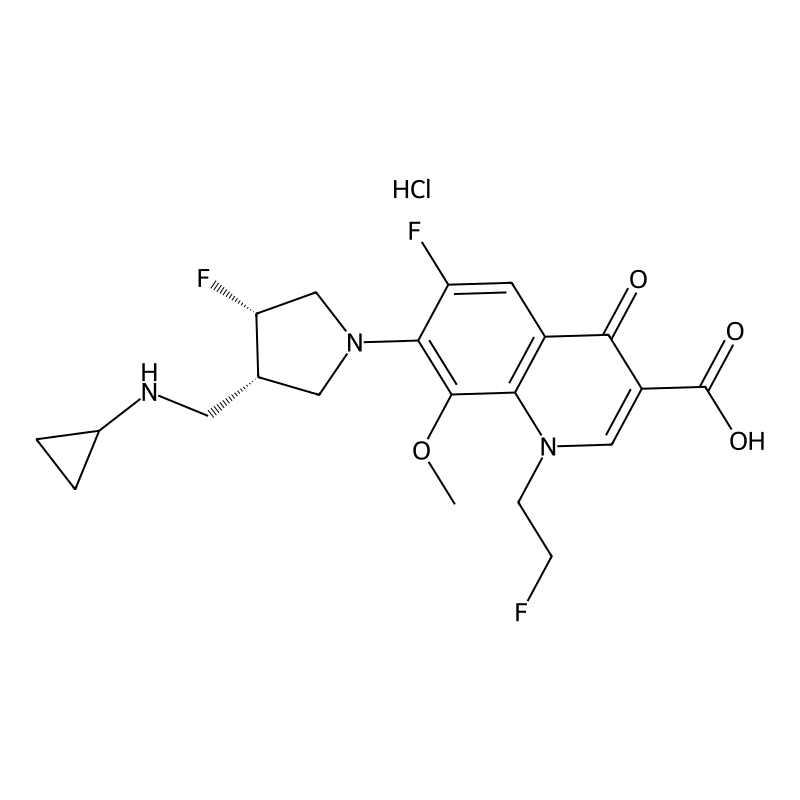

Lascufloxacin hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Lascufloxacin hydrochloride is a novel antibacterial agent belonging to the fluoroquinolone class, specifically characterized as an 8-methoxy fluoroquinolone. It was developed by Kyorin Pharmaceutical Co., Ltd. and is recognized for its unique pharmacophore at the 1st and 7th positions of the quinoline nucleus. This compound exhibits potent activity against a variety of bacterial strains, particularly those responsible for respiratory tract infections, including Staphylococcus, Streptococcus, Pneumococcus, Klebsiella, and Haemophilus influenzae .

Additionally, its synthesis involves multiple steps:

- Formation of the Fluoroquinolone Core: The core is constructed from acetoacetate through condensation with triethyl orthoformate.

- Synthesis of the Fluoropyrrolidine Fragment: This fragment is synthesized via a series of reactions starting from an amino ester, including Claisen condensation and asymmetric hydrogenation .

Lascufloxacin demonstrates broad-spectrum antibacterial activity, particularly effective against both aerobic and anaerobic bacteria. It has shown superior efficacy compared to traditional fluoroquinolones against oral streptococci and anaerobes linked to community-acquired pneumonia. Clinical studies have reported high clinical efficacy rates for respiratory infections, with no specific adverse reactions noted in trials . The drug's pharmacokinetic profile is favorable, exhibiting rapid gastrointestinal absorption and high pulmonary distribution .

The synthesis of lascufloxacin hydrochloride involves several key steps:

- Preparation of the Fluoroquinolone Core:

- Acetoacetate is condensed with triethyl orthoformate.

- Treatment with 2-fluoroethylamine hydrochloride yields the quinolone structure.

- Synthesis of the Fluoropyrrolidine Fragment:

Lascufloxacin hydrochloride is primarily used in treating various bacterial infections, particularly respiratory tract infections such as:

- Community-acquired pneumonia

- Acute bronchitis

- Sinusitis

- Otitis media

- Tonsillitis

- Pharyngolaryngitis

Its unique properties allow for effective treatment at lower doses compared to conventional antibiotics .

Studies have shown that lascufloxacin interacts significantly with transport proteins such as P-glycoprotein and breast cancer resistance protein. These interactions influence its distribution in epithelial lining fluid, which is crucial for its effectiveness in treating respiratory infections. The binding affinity of lascufloxacin to pulmonary surfactants, particularly phosphatidylserine, enhances its therapeutic potential by facilitating higher drug concentrations at infection sites .

Similar Compounds: Comparison with Other Compounds

Lascufloxacin hydrochloride can be compared with other fluoroquinolone antibiotics to highlight its unique features:

| Compound Name | Antibacterial Spectrum | Unique Features |

|---|---|---|

| Lascufloxacin | Broad (including anaerobes) | High pulmonary distribution; effective at low doses |

| Levofloxacin | Broad | Commonly used; higher risk of side effects |

| Garenoxacin | Broad | Effective against resistant strains |

| Grepafloxacin | Broad | High potency but limited use due to side effects |

Lascufloxacin stands out due to its enhanced efficacy against specific pathogens associated with respiratory infections and a favorable safety profile compared to older fluoroquinolones .

The retrosynthetic analysis of lascufloxacin hydrochloride reveals a sophisticated molecular architecture built upon the fundamental fluoroquinolone framework [1]. The compound possesses the molecular formula C21H25ClF3N3O4 with a molecular weight of 475.9 grams per mole, representing the hydrochloride salt form of the parent compound lascufloxacin [1]. The core structure consists of a quinolone nucleus bearing fluorine substituents at specific positions, particularly at the 6-position, which enhances antimicrobial activity through improved tissue penetration and metabolic stability [2].

The strategic disconnection approach for lascufloxacin involves identifying two major synthetic fragments: the fluoroquinolone core and the syn-disubstituted fluoropyrrolidine substructure [3]. This bifurcated retrosynthetic strategy recognizes the molecular complexity inherent in the 8-methoxy fluoroquinolone framework, which contains unique pharmacophores at the 1st and 7th positions of the quinoline nucleus [3]. The fluoroquinolone core architecture can be traced back to acetoacetate precursors through established synthetic methodologies [5].

The Gould-Jacobs reaction serves as the foundational methodology for constructing the quinolone core structure, representing the principal synthetic approach for preparing fluoroquinolone antibiotics since the 1960s [9] [42]. This reaction sequence begins with the condensation of aniline derivatives with alkoxy methylenemalonic ester, followed by a 6-electron cyclization process to form 4-hydroxy-3-carboalkoxyquinoline intermediates [42]. The resulting quinolone framework undergoes subsequent saponification and decarboxylation steps to yield the desired 4-hydroxyquinoline core [42].

Modern retrosynthetic analysis of fluoroquinolones emphasizes the importance of incorporating fluorine substituents to enhance antibacterial spectrum and pharmacokinetic properties [43]. The synthesis of fluoro-4-hydroxyquinoline-3-carboxylic acids through the Gould-Jacobs reaction provides essential intermediates for preparing antibacterial fluoroquinolones with improved therapeutic profiles [43]. Advanced synthetic strategies now incorporate microwave-assisted condensation methods and solvent-free conditions to improve efficiency and environmental sustainability [11].

Asymmetric Synthesis of Fluoropyrrolidine Substructure

The asymmetric synthesis of the fluoropyrrolidine substructure represents one of the most challenging aspects of lascufloxacin synthesis, requiring precise stereochemical control to achieve the desired syn-disubstituted configuration [3]. The synthetic route employs a linear approach starting from amino ester 14, utilizing benzyloxycarbonyl protection followed by Claisen condensation to afford pyrrolidone 15 in 75% yield [3] [5]. This initial transformation establishes the pyrrolidine framework while maintaining the necessary functional group handles for subsequent stereochemical manipulations.

The critical asymmetric hydrogenation step utilizes a ruthenium catalyst in combination with (S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl as the chiral ligand to provide trans-pyrrolidine 16 [3] [5]. This transformation represents a cornerstone of modern asymmetric catalysis, where the 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl-ruthenium complex enables highly enantioselective reduction with excellent stereochemical control [19] [22]. The mechanism involves initial ruthenium hydride formation followed by reaction with the olefinic substrate, proceeding through a monohydride-unsaturate pathway with migratory insertion occurring in an exo manner [22].

Following the asymmetric hydrogenation, saponification of the ester provides the corresponding carboxylic acid, which undergoes coupling with cyclopropylamine using ethyl-3-(3-dimethylaminopropyl)carbodiimide and hydroxybenzotriazole to furnish crystalline amide 18 in 60% yield over three steps [3] [5]. The amide coupling mechanism involves initial activation of the carboxylic acid by the carbodiimide to generate an O-acylisourea intermediate, followed by transesterification with hydroxybenzotriazole to form an active ester that subsequently reacts with cyclopropylamine [5] [7].

The subsequent reduction of amide 18 to the corresponding amine utilizes borane in tetrahydrofuran, providing the reduced product as its hydrochloride salt [3] [5]. Benzyl protection of this intermediate generates trialkylamine 20, which undergoes a crucial fluorination reaction with perfluoro-1-octanesulfonyl fluoride in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene [3] [5]. This fluorination proceeds with inversion of stereochemistry to deliver chiral fluoride 21, representing a key transformation that installs the fluorine substituent with the required stereochemical configuration [3].

The perfluoro-1-octanesulfonyl fluoride-mediated fluorination represents an advanced methodology for introducing fluorine atoms into organic molecules with stereochemical control [49]. The mechanism involves nucleophilic attack by the nitrogen center on the sulfonyl fluoride, followed by fluoride displacement with concomitant stereochemical inversion [51] [54]. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene as a base facilitates this transformation by acting as an organomediator, promoting the displacement reaction through its strong basicity and nucleophilic character [51].

| Synthetic Step | Starting Material | Reagent/Conditions | Yield (%) | Stereochemical Outcome |

|---|---|---|---|---|

| Benzyloxycarbonyl Protection | Amino ester 14 | Benzyloxycarbonyl chloride, base | Not specified | Retention |

| Claisen Condensation | Protected compound | Base, elevated temperature | 75 | N/A |

| Asymmetric Hydrogenation | Pyrrolidone 15 | Ruthenium/(S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, H2 | High yield | Trans configuration |

| Amide Coupling | Trans-pyrrolidine 16 | Cyclopropylamine, coupling reagents | 60 (3 steps) | Retention |

| Fluorination | Trialkylamine 20 | Perfluoro-1-octanesulfonyl fluoride, 1,8-diazabicyclo[5.4.0]undec-7-ene | Good yield | Inversion |

Convergent Synthesis Strategies for Molecular Assembly

The convergent synthesis strategy for lascufloxacin represents a paradigm shift from traditional linear synthetic approaches, offering significant advantages in terms of synthetic efficiency and overall yield [23] [25]. Convergent synthesis involves the independent preparation of molecular fragments followed by their strategic coupling to form the target molecule, thereby minimizing the number of sequential transformations and maximizing the overall synthetic efficiency [23]. This approach is particularly advantageous for complex molecules like lascufloxacin, where the molecular architecture can be divided into distinct structural units that can be synthesized separately [24].

The fluoroquinolone core synthesis begins with acetoacetate 23, which undergoes condensation with triethyl orthoformate in the presence of acetic anhydride and potassium carbonate [3] [5]. This transformation generates the quinolone framework through a mechanism involving the formation of an active electrophilic species from the reaction between triethyl orthoformate and acetic anhydride [5]. The subsequent treatment with 2-fluoroethylamine hydrochloride introduces the N-1 substituent, generating quinolone 26 as a key intermediate in the synthetic sequence [3].

A particularly innovative aspect of the synthetic strategy involves the conversion of the ethyl ester to a borate complex 27 through treatment with boric acid and acetic anhydride [3] [48]. This transformation provides improved solubility characteristics and enhanced reactivity for the subsequent coupling reaction [3]. The formation of borate complexes represents a valuable synthetic strategy for modifying the electronic properties of carboxylic acid derivatives, facilitating nucleophilic aromatic substitution reactions with enhanced regioselectivity [48].

The convergent assembly of lascufloxacin occurs through the nucleophilic aromatic substitution of the borate complex 27 with fluoropyrrolidine fragment 22 [3]. This coupling reaction represents the culmination of the convergent synthetic strategy, where the two independently prepared fragments are united to form the complete molecular structure. The reaction proceeds under mild conditions and provides lascufloxacin in good yield, demonstrating the effectiveness of the convergent approach [3].

The advantages of convergent synthesis become particularly apparent when considering the overall synthetic efficiency [25] [28]. Traditional linear synthesis approaches suffer from cumulative yield losses at each step, where the overall yield represents the product of individual step yields [23]. In contrast, convergent synthesis minimizes these losses by reducing the number of sequential transformations in the longest synthetic pathway [28]. For lascufloxacin, the convergent strategy enables the preparation of both fragments in parallel, significantly reducing the overall synthetic timeline and improving the feasibility of large-scale production [3].

| Fragment | Key Intermediates | Critical Transformations | Strategic Advantages |

|---|---|---|---|

| Fluoropyrrolidine | Amino ester 14 → Fragment 22 | Asymmetric hydrogenation, stereocontrolled fluorination | Independent optimization of stereochemistry |

| Quinolone Core | Acetoacetate 23 → Borate complex 27 | Cyclization, borate formation | Enhanced electrophilicity for coupling |

| Final Assembly | Fragments 22 + 27 → Lascufloxacin | Nucleophilic aromatic substitution | Convergent efficiency |

Process Chemistry Optimization for Industrial Scale Production

The development of industrial-scale manufacturing processes for lascufloxacin hydrochloride requires comprehensive optimization of reaction conditions, purification methods, and process control strategies [31] [32]. Process chemistry optimization aims to enhance efficiency, reduce costs, and minimize environmental impacts while maintaining product quality and regulatory compliance [31]. The transition from laboratory-scale synthesis to kilogram-scale production involves systematic evaluation of reaction parameters, solvent selection, and equipment design considerations [3] [32].

Researchers at Kyorin Pharmaceutical Co., Ltd. have successfully developed a kilogram-scale synthesis of lascufloxacin, demonstrating the industrial viability of the synthetic route [3]. The optimization process involves careful evaluation of reaction conditions for each synthetic step, with particular attention to temperature control, reagent stoichiometry, and reaction time optimization [32]. Modern pharmaceutical manufacturing emphasizes the importance of process analytical technology and real-time monitoring systems to ensure consistent product quality and process robustness [32].

The asymmetric hydrogenation step represents a critical control point in the industrial process, requiring precise optimization of catalyst loading, hydrogen pressure, and reaction temperature [22]. The use of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl-ruthenium complexes in large-scale asymmetric hydrogenation demands careful consideration of catalyst recovery and recycling strategies to maintain economic viability [19]. Process development studies have demonstrated that the asymmetric hydrogenation can be conducted under mild conditions with high enantioselectivity, making it suitable for industrial implementation [22].

Solvent selection and recovery represent crucial aspects of process optimization for environmental sustainability and cost control [31] [34]. The synthetic route for lascufloxacin utilizes various organic solvents including tetrahydrofuran, dichloromethane, and ethyl acetate, requiring comprehensive solvent recovery and recycling systems [3]. Advanced process integration techniques focus on minimizing solvent consumption through the implementation of continuous processing methods and solvent-free reaction conditions where feasible [34].

The fluorination step using perfluoro-1-octanesulfonyl fluoride requires special consideration due to the specialized nature of this reagent and its environmental implications [49]. Process optimization involves evaluation of alternative fluorinating agents and reaction conditions to minimize waste generation and improve atom economy [34]. The implementation of continuous flow processing for fluorination reactions offers advantages in terms of heat transfer, mixing efficiency, and safety considerations [35].

Quality control and analytical method development represent essential components of industrial-scale production [35] [36]. The complex molecular structure of lascufloxacin requires sophisticated analytical techniques for identity confirmation, purity assessment, and stereochemical analysis [36]. Process development includes validation of analytical methods for in-process monitoring and final product release testing, ensuring compliance with pharmaceutical manufacturing standards [35].

Scale-up considerations for the borate complex formation step involve optimization of reaction conditions to ensure consistent product quality and yield [48]. The conversion of ethyl ester to borate complex 27 requires careful control of temperature, reagent addition rates, and mixing conditions to prevent decomposition and ensure complete conversion [3] [48]. Advanced process control strategies utilize real-time monitoring of reaction progress through spectroscopic techniques and automated feedback control systems [32].

| Process Parameter | Laboratory Scale | Kilogram Scale | Optimization Strategy |

|---|---|---|---|

| Asymmetric Hydrogenation | Batch reactor, ambient pressure | Continuous processing, controlled pressure | Catalyst recycling, process intensification |

| Fluorination Reaction | Small-scale glassware | Specialized fluorination equipment | Safety systems, automated addition |

| Solvent Recovery | Manual separation | Integrated distillation systems | Continuous recycling, waste minimization |

| Quality Control | Offline analysis | Real-time monitoring | Process analytical technology |

| Yield Optimization | Individual step focus | Overall process optimization | Statistical design of experiments |

Molecular Properties and Ionization Characteristics

Lascufloxacin hydrochloride exhibits distinctive physicochemical properties that significantly influence its pharmaceutical behavior. The compound possesses a molecular formula of C21H25ClF3N3O4 with a molecular weight of 475.9 g/mol [1] [2]. As a zwitterionic fluoroquinolone, lascufloxacin hydrochloride contains both acidic and basic functional groups, resulting in dual ionization behavior characterized by two distinct pKa values [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C21H25ClF3N3O4 | [1] [2] |

| Molecular Weight | 475.9 g/mol | [1] [2] |

| pKa (carboxyl group) | 6.24 | [3] |

| pKa (secondary amine) | 7.99 | [3] |

| LogD at pH 7 | 0.81 | [3] [4] |

The carboxyl group demonstrates a pKa value of 6.24, while the secondary amine group exhibits a pKa of 7.99 [3]. These ionization constants indicate that under physiological conditions (pH 7.4), lascufloxacin exists predominantly as a zwitterion with both positively and negatively charged moieties.

Partition Coefficient and Lipophilicity

The distribution coefficient (LogD) at physiological pH represents a critical parameter for assessing drug permeability and tissue distribution. Lascufloxacin demonstrates a LogD value of 0.81 at pH 7, which is significantly higher than other fluoroquinolones in the same class [3] [4]. Comparative analysis reveals that levofloxacin exhibits a LogD of -1.35, garenoxacin shows -0.90, and grepafloxacin displays values ranging from -0.23 to 0.03 depending on pH conditions [4]. This enhanced lipophilicity of lascufloxacin contributes to its superior tissue penetration capabilities and explains its exceptional distribution in epithelial lining fluid compared to other quinolone antibiotics [3].

Solubility Characteristics

Solubility studies indicate that lascufloxacin hydrochloride exhibits poor aqueous solubility but demonstrates good solubility in organic solvents such as dimethyl sulfoxide (DMSO) [5] [6]. The compound is classified as "not soluble" in water, which presents formulation challenges that necessitate careful consideration of pharmaceutical excipients and delivery systems [5] [6]. This solubility profile is consistent with other fluoroquinolone hydrochloride salts, where salt formation is employed to enhance pharmaceutical processing while maintaining chemical stability [5].

Binding Affinity and Distribution Properties

Lascufloxacin demonstrates unique binding characteristics that differentiate it from other fluoroquinolones. The compound exhibits preferential binding to phosphatidylserine in pulmonary surfactant, with binding characterized by two apparent classes of binding sites [3]. The association constants K1 and K2 were determined to be 0.252 and 0.000141 μM⁻¹, respectively, with binding site numbers (n1 and n2) of 83.6 and 4,832 nmol/mg lipid [4]. This binding behavior occurs through ionic interactions between the positively charged amine group of lascufloxacin and the negatively charged carboxyl group of phosphatidylserine [3] [4].

Thermal Stability and Degradation Kinetics

Thermal Behavior of Fluoroquinolone Antibiotics

Thermal stability analysis represents a fundamental aspect of pharmaceutical characterization, particularly for fluoroquinolone antibiotics which demonstrate variable thermal behavior depending on their molecular structure and crystal form [7]. Comparative studies of fluoroquinolone thermal properties reveal significant differences in melting points and decomposition temperatures among structurally related compounds [7].

| Fluoroquinolone | Melting Point (°C) | Thermal Stability Order |

|---|---|---|

| Sparfloxacin HCl | 261.33 | High |

| Besifloxacin HCl | 270.04 | Medium |

| Gemifloxacin mesylate | 287.13 | Low |

| Ciprofloxacin | Not specified | Very high (up to 200°C) |

| Norfloxacin | Not specified | Very high (up to 200°C) |

Research demonstrates that ciprofloxacin and norfloxacin exhibit exceptional thermal stability, maintaining integrity up to 200°C under controlled conditions [8]. These quinolones demonstrate significantly higher thermal resistance compared to other antibiotic classes, with degradation occurring only at elevated temperatures exceeding typical pharmaceutical processing conditions [8].

Degradation Kinetics and Thermal Analysis

Kinetic studies of quinolone thermal degradation reveal complex multi-step processes involving initial decarboxylation followed by systematic breakdown of the quinoline ring system [9]. Thermogravimetric analysis indicates that fluoroquinolone degradation typically initiates between 280-350°C, with complete decomposition occurring at temperatures above 500°C [9]. The degradation process involves formation of hydrogen fluoride, hydrogen cyanide, and various organic volatiles as primary decomposition products [9].

Activation energy calculations for fluoroquinolone thermal degradation demonstrate values ranging from 58.09 kJ/mol for stable compounds to lower values for less thermally resistant derivatives [9]. The degradation kinetics follow first-order reaction mechanisms under most conditions, with higher heating rates leading to less thermodynamically favorable degradation conditions [9].

Stability Under Pharmaceutical Processing Conditions

Pharmaceutical processing typically involves temperatures well below the thermal decomposition threshold of fluoroquinolones. Standard manufacturing conditions, including tablet compression, coating, and granulation processes, occur at temperatures ranging from 40-80°C, which are significantly lower than the onset temperatures for quinolone degradation [10]. Accelerated stability testing at 50-60°C demonstrates minimal degradation over extended periods, confirming the thermal stability of fluoroquinolone compounds under normal pharmaceutical manufacturing and storage conditions [10] [11].

Polymorphism and Salt Formation Characteristics

Crystal Forms and Polymorphic Behavior

Fluoroquinolone antibiotics demonstrate significant polymorphic diversity, with multiple crystal forms possible depending on crystallization conditions, solvent systems, and environmental factors [12] [13]. The formation of different polymorphic forms directly impacts pharmaceutical properties including solubility, dissolution rate, and bioavailability [14]. Lascufloxacin, like other fluoroquinolones, exhibits the potential for multiple crystal arrangements that influence its physical and chemical stability [12].

Polymorphic screening studies reveal that fluoroquinolones can exist in anhydrous forms, hydrates, and solvates, each with distinct physicochemical properties [15] [16]. The interconversion between these forms depends on environmental conditions such as temperature, humidity, and solvent exposure [16]. Anhydrous forms typically demonstrate higher solubility compared to their hydrated counterparts, but may exhibit reduced physical stability under humid conditions [15] [17].

Salt Formation and Crystalline Structure

Salt formation with hydrochloride represents a common approach to improve the pharmaceutical properties of fluoroquinolone antibiotics [12] [18]. The hydrochloride salt of lascufloxacin provides enhanced chemical stability while maintaining the intrinsic antibacterial activity of the parent compound [2]. Salt formation typically results in improved handling characteristics, reduced hygroscopicity, and enhanced manufacturability compared to the free base form [12].

Crystallographic analysis of fluoroquinolone salts reveals consistent hydrogen bonding patterns between the protonated amine groups and chloride counterions [18] [19]. These intermolecular interactions contribute to crystal stability and influence mechanical properties such as compressibility and flowability [18]. The hydrochloride salt formation creates robust supramolecular networks that enhance pharmaceutical processing characteristics [13].

Hydrate Formation and Stability

Hydrate formation represents a critical consideration in fluoroquinolone development, as water incorporation into the crystal lattice significantly alters pharmaceutical properties [15] [16]. Approximately one-third of pharmaceutical compounds demonstrate the ability to form hydrates, with fluoroquinolones showing particular propensity for water incorporation under specific conditions [16].

Dynamic vapor sorption studies reveal that hydrate formation and dehydration processes in fluoroquinolones are highly dependent on relative humidity and temperature conditions [16]. The stability regions for different hydration states must be carefully characterized to prevent undesired phase transformations during manufacturing and storage [16]. Hydrates generally exhibit lower solubility compared to anhydrous forms, which may impact bioavailability and dissolution characteristics [20] [17].

Excipient Compatibility in Pharmaceutical Formulations

Compatibility Testing Methodologies

Pharmaceutical excipient compatibility assessment employs multiple analytical techniques to identify potential interactions between active pharmaceutical ingredients and formulation components [21] [22]. The screening process typically involves differential scanning calorimetry (DSC), Fourier transform infrared spectroscopy (FT-IR), isothermal stress testing combined with high-performance liquid chromatography (IST-HPLC), and powder X-ray diffraction (PXRD) [21].

| Analytical Method | Purpose | Information Provided |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Thermal behavior analysis | Enthalpy changes, phase transitions |

| FT-IR Spectroscopy | Chemical interaction identification | Functional group interactions |

| IST-HPLC | Chemical degradation quantification | Degradation kinetics |

| Thermogravimetric Analysis (TGA) | Mass loss analysis | Decomposition temperature |

| Powder X-ray Diffraction (PXRD) | Crystalline structure changes | Polymorphic transformations |

DSC analysis provides rapid screening capabilities by detecting thermal events that indicate drug-excipient interactions [23]. Changes in melting point, enthalpy of fusion, or appearance of new thermal events suggest potential incompatibilities that require further investigation [23]. However, DSC results must be interpreted cautiously and confirmed through complementary analytical techniques [11].

Common Excipient Interactions

Lactose monohydrate, one of the most widely used pharmaceutical excipients, demonstrates known incompatibilities with amine-containing drugs through Maillard reaction pathways [24] [25]. This reaction involves the interaction between reducing sugars in lactose and amino groups in drug molecules, potentially leading to discoloration and chemical degradation [24]. Fluoroquinolones, containing amine functionalities, require careful evaluation when formulated with lactose-based excipients [24].

Microcrystalline cellulose generally exhibits good compatibility with fluoroquinolone antibiotics and serves as an effective diluent and disintegrant [26] [25]. Studies demonstrate that microcrystalline cellulose does not induce significant chemical interactions with quinolone structures under normal storage conditions [11]. The excipient provides excellent compaction properties and enhances tablet mechanical strength without compromising drug stability [26].

Formulation Considerations and Stability

Magnesium stearate, commonly used as a lubricant in tablet formulations, may present compatibility challenges with certain fluoroquinolones under specific conditions [11] [24]. High-temperature processing or extended storage may promote interactions between the metal ion and quinolone carboxylate groups [11]. However, under normal pharmaceutical processing conditions, these interactions remain minimal and do not significantly impact drug stability [11].

Starch-based excipients demonstrate generally good compatibility with fluoroquinolone antibiotics, though moisture content must be carefully controlled to prevent hydrolytic degradation [26] [25]. Pregelatinized starch provides excellent binding and disintegration properties while maintaining chemical inertness toward quinolone structures [26]. The selection of appropriate starch grades with controlled moisture content ensures optimal formulation performance [26].

Compatibility Assessment Protocols

Drug-excipient compatibility studies typically involve preparation of binary mixtures in 1:1 ratios followed by storage under accelerated conditions (40°C/75% relative humidity) for predetermined periods [27] [21]. Samples are analyzed at specific time intervals using validated analytical methods to detect chemical changes or physical alterations [27]. Statistical experimental design helps identify significant factors affecting drug stability in the presence of excipients [27].

Purity

Appearance

Storage

Wikipedia

Dates

2: Murata M, Kosai K, Yamauchi S, Sasaki D, Kaku N, Uno N, Morinaga Y, Hasegawa H, Miyazaki T, Izumikawa K, Mukae H, Yanagihara K. In Vitro Activity of Lascufloxacin against Streptococcus pneumoniae with Mutations in the Quinolone Resistance-Determining Regions. Antimicrob Agents Chemother. 2018 Mar 27;62(4). pii: e01971-17. doi: 10.1128/AAC.01971-17. Print 2018 Apr. PubMed PMID: 29439959; PubMed Central PMCID: PMC5913943.

3: Furuie H, Tanioka S, Shimizu K, Manita S, Nishimura M, Yoshida H. Intrapulmonary Pharmacokinetics of Lascufloxacin in Healthy Adult Volunteers. Antimicrob Agents Chemother. 2018 Mar 27;62(4). pii: e02169-17. doi: 10.1128/AAC.02169-17. Print 2018 Apr. PubMed PMID: 29339391; PubMed Central PMCID: PMC5913947.